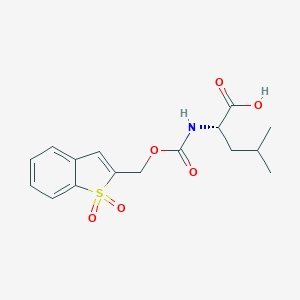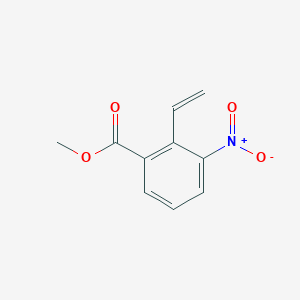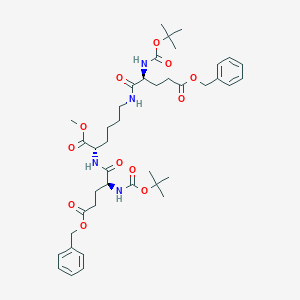
N-Bsmoc-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Bsmoc-L-leucine, also known as N-(Benzo[b]thiophenesulphone-2-methoxycarbonyl)-L-leucine, is a chemical compound with the molecular formula C16H19NO6S and a molecular weight of 353.39 g/mol . This compound is a derivative of L-leucine, an essential amino acid, and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Bsmoc-L-leucine typically involves the protection of the amino group of L-leucine with the Bsmoc (benzo[b]thiophenesulphone-2-methoxycarbonyl) group. This protection is achieved through a series of chemical reactions, including the use of reagents such as benzo[b]thiophene-2-sulfonyl chloride and methoxycarbonyl chloride . The reaction conditions often involve the use of organic solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Bsmoc-L-leucine undergoes various chemical reactions, including:
Substitution Reactions: The Bsmoc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfur atom in the Bsmoc group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acids like trifluoroacetic acid for deprotection.
Oxidation Reactions: Reagents such as hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Bsmoc group yields L-leucine, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
N-Bsmoc-L-leucine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving protein synthesis and amino acid metabolism.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.
Industry: It is employed in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Bsmoc-L-leucine involves its interaction with specific molecular targets and pathways. The Bsmoc group provides protection to the amino group of L-leucine, allowing for selective reactions and modifications. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions. The compound’s effects are mediated through its metabolic products and interactions with enzymes and transporters involved in amino acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
N-Fmoc-L-leucine: Another protected form of L-leucine, using the Fmoc (fluorenylmethyloxycarbonyl) group.
N-Boc-L-leucine: Uses the Boc (tert-butyloxycarbonyl) group for protection.
N-Cbz-L-leucine: Uses the Cbz (carbobenzyloxy) group for protection.
Uniqueness
N-Bsmoc-L-leucine is unique due to the presence of the Bsmoc group, which offers distinct chemical properties and reactivity compared to other protecting groups. This uniqueness makes it valuable in specific synthetic applications where selective protection and deprotection are required .
Propiedades
IUPAC Name |
(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S/c1-10(2)7-13(15(18)19)17-16(20)23-9-12-8-11-5-3-4-6-14(11)24(12,21)22/h3-6,8,10,13H,7,9H2,1-2H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRCRRODQMLMIU-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428829 |
Source


|
| Record name | N-Bsmoc-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197245-21-9 |
Source


|
| Record name | N-Bsmoc-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate](/img/structure/B172033.png)
![Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B172035.png)












